Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is a chemical compound with the molecular formula C5H6O4S It is known for its unique structure, which includes a thieno ring fused with a dioxol ring and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno derivative with a dioxolane derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one: Lacks the oxide group, resulting in different chemical properties and reactivity.
Thieno(3,4-d)(1,3)dioxol-2-one: Similar core structure but without the tetrahydro and oxide modifications.
Dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.
Uniqueness
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is unique due to its combination of a thieno ring, dioxol ring, and an oxide group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62729-17-3 |
---|---|
Molecular Formula |
C5H6O4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2 |
InChI Key |
DXRFKRUHRSOBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1=O)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.